molecular formula C17H15NO2 B8291106 Spiro[9H-fluorene-9,3'-piperidin]-2'-one,6'-hydroxy-

Spiro[9H-fluorene-9,3'-piperidin]-2'-one,6'-hydroxy-

Cat. No.: B8291106
M. Wt: 265.31 g/mol
InChI Key: FEMDMVIOPJVTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- is a spirocyclic compound that features a unique structure where a fluorene moiety is fused with a piperidine ring. This compound is of significant interest in various fields of chemistry due to its rigid and stable spirocyclic framework, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative coupling of biaryls and fluorenones, mediated by trifluoromethanesulfonic anhydride (Tf2O) in dichloroethane (DCE) at temperatures ranging from 40°C to 110°C . This method allows for the direct formation of spirobifluorenes without the need for halogenated or metalated intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[fluorene-9,9’-xanthene]
  • Spiro[indole-3,3’-pyrrolidine]
  • Spiro[fluorene-9,4’-piperidine]

Uniqueness

Spiro[9H-fluorene-9,3’-piperidin]-2’-one,6’-hydroxy- stands out due to its unique combination of a fluorene moiety and a piperidine ring, which imparts distinct physical and chemical properties. This combination allows for versatile applications in various fields, from materials science to medicinal chemistry .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

6'-hydroxyspiro[fluorene-9,3'-piperidine]-2'-one

InChI

InChI=1S/C17H15NO2/c19-15-9-10-17(16(20)18-15)13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8,15,19H,9-10H2,(H,18,20)

InChI Key

FEMDMVIOPJVTSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)NC1O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the general procedure of Example 1, 20.9 g (0.1 mole) of 9-carbamoylfluorene were added to 300 ml of tetrahydrofuran. The solution was heated to 50° C. and stirred while 6 ml of benzyltrimethylammonium hydroxide were added in one portion. After stirring the reaction mixture at 50° C. for thirty minutes, 6.2 g (0.11 mole) of acrolein were added and the mixture was then heated at reflux for four hours. The reaction mixture was cooled to 25° C. and the solvent was removed by evaporation under reduced pressure to provide 29.9 g of 6'-hydroxyspiro(9H-fluorene-9,3'-piperidine)-2'-one and its tautomeric isomer 9-carbamoyl-9-(3-oxopropyl)fluorene. m.p. 199°-201° C.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The general procedure of Example 1 was again followed when a solution of N-benzyltrimethylammonium hydroxide (Triton B) which is a 40% methanolic solution (3.5 ml) in acetonitrile (10 ml) was added dropwise over 0.25 hour to a suspension of 9-carbamoylfluorene (20.9 g) in acetonitrile (100 ml) keeping the temperature below 25° C. The reaction mixture was stirred at room temperature for 2 hours. Water (300 ml) was then added slowly over 1 hour and the crystallized product was isolated by filtration, washed with water and dried in vacuo overnight at 50° C. to give 89% yield of 6'-hydroxyspiro(9H-fluorene-9,3'-piperidine)-2'-one melting at 201°-205° C. (decomp). The product was identical spectroscopically to that prepared in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
20.9 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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